Vanadyl acetate

Description

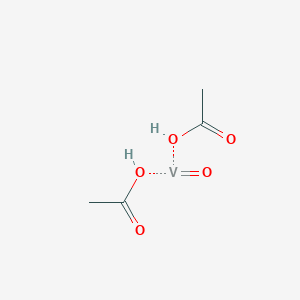

Structure

2D Structure

Properties

CAS No. |

3473-84-5 |

|---|---|

Molecular Formula |

C4H6O5V |

Molecular Weight |

185.03 g/mol |

IUPAC Name |

oxovanadium(2+);diacetate |

InChI |

InChI=1S/2C2H4O2.O.V/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;;+2/p-2 |

InChI Key |

WIWVNQBYNTWQOW-UHFFFAOYSA-L |

SMILES |

CC(=O)O.CC(=O)O.O=[V] |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O=[V+2] |

Other CAS No. |

3473-84-5 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Vanadyl Acetate

Established Synthetic Routes for Vanadyl Acetate (B1210297)

Several well-documented methods exist for the preparation of vanadyl acetate, ranging from direct reactions with vanadium oxides to more complex solvothermal and ligand exchange processes.

Preparation from Vanadium Pentoxide and Acetic Anhydride (B1165640)

A common and direct method for synthesizing this compound involves the reaction of vanadium pentoxide (V₂O₅) with acetic anhydride ((CH₃CO)₂O). wikipedia.org This process typically requires refluxing the reactants at elevated temperatures, around 140°C. wikipedia.org The reaction proceeds as follows:

V₂O₅ + 3 (CH₃CO)₂O → 2 VO(CH₃COO)₂ + 2 CO₂ + C₂H₄

This reaction results in a polymeric structure for the this compound, which consists of repeating VO₆ octahedra. wikipedia.org

Solvothermal and Hydrothermal Methods

Solvothermal and hydrothermal syntheses are versatile techniques for producing a variety of materials, including this compound, often in the form of nanomaterials. acs.orgdtic.mil These methods involve heating the precursor materials in a solvent within a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the solvent's boiling point. acs.org

A typical solvothermal synthesis of this compound involves the reaction of vanadium pentoxide (V₂O₅) in glacial acetic acid. dtic.mil For instance, a mixture of V₂O₅ and lithium hydroxide (B78521) (LiOH) in glacial acetic acid can be heated at 200°C for a couple of days to yield this compound crystals. While LiOH is not essential for the formation of the product, its presence has been shown to result in larger crystals. In another approach, ammonium (B1175870) metavanadate (NH₄VO₃) is dissolved in acetic acid and heated in an autoclave at 180°C for 24 hours to produce this compound nanoribbons. acs.org

Hydrothermal methods, which specifically use water as the solvent, can also be employed. For example, this compound can be a precursor in the hydrothermal synthesis of other vanadium oxides like V₂O₅ nanorods. naturalspublishing.com However, the presence of water in the reaction medium for this compound synthesis can sometimes lead to the formation of other known phases like V₃O₇·H₂O.

Table 1: Comparison of Solvothermal/Hydrothermal Synthesis Parameters for this compound and Related Compounds

| Precursor(s) | Solvent | Temperature (°C) | Time | Product |

|---|---|---|---|---|

| V₂O₅, LiOH | Glacial Acetic Acid | 200 | 2 days | This compound Crystals |

| NH₄VO₃ | Acetic Acid | 180 | 24 hours | This compound Nanoribbons acs.org |

| This compound, CTAB, NaOH | Water | 300 | 20 hours | V₂O₅ Nanorods naturalspublishing.com |

Ligand Exchange Reactions for Acetate Complexation

Ligand exchange provides another synthetic pathway to this compound. This method involves the substitution of existing ligands on a vanadium precursor with acetate ions. A common starting material for this type of reaction is vanadyl acetylacetonate (B107027) (VO(acac)₂). wikipedia.orgresearchgate.net

In these reactions, the acetylacetonate ligands are displaced by acetate groups. The process can be influenced by several factors, including the nature of the solvent and the pH of the reaction medium. researchgate.net For example, studies on the reaction of VO(acac)₂ with carboxylic acids have shown that ligand exchange to form the corresponding vanadyl carboxylate species can occur even in the absence of water. nih.gov

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a push towards developing more efficient and environmentally friendly synthetic methods for chemical compounds, including this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating methods. dtic.mil This technique can significantly reduce reaction times. For instance, the synthesis of this compound, which takes two days using a conventional oven, can be accomplished in just one hour using microwave heating at 200°C. However, it has been noted that for this specific reaction, the presence of LiOH is necessary, and the resulting product is often contaminated with unreacted V₂O₅.

Control of Stoichiometry and Purity in Synthesis

Controlling the stoichiometry and achieving high purity of the final product are crucial aspects of any synthetic procedure. In the synthesis of this compound, particularly through solvothermal methods, the purity of the product can be influenced by the reaction conditions.

For example, in the solvothermal synthesis of this compound nanoribbons from ammonium metavanadate and acetic acid, the final product is obtained by washing with deionized water and drying. acs.org This washing step is essential to remove any unreacted starting materials or byproducts. The stoichiometry of the reactants is also a key factor. For instance, in the preparation of vanadyl oxalate (B1200264) from vanadium pentoxide and oxalic acid in an acetic acid solvent, the molar ratio of the reactants influences the final product. google.com While this example pertains to vanadyl oxalate, the principle of stoichiometric control is equally applicable to the synthesis of this compound to ensure the desired product is formed with high purity.

Precursor Chemistry and Starting Materials for this compound Synthesis

The synthesis of this compound, with the chemical formula VO(CH₃COO)₂, involves several methodologies that utilize a range of vanadium-containing precursors. The choice of starting material significantly influences the reaction conditions and the properties of the final product. Key precursors include vanadium pentoxide (V₂O₅), ammonium metavanadate (NH₄VO₃), and other vanadyl complexes.

A prevalent method for producing this compound is through the reaction of vanadium pentoxide with acetic anhydride. wikipedia.org This process typically involves refluxing the two reactants, leading to the formation of this compound as a tan-colored solid. wikipedia.org The reaction is a redox process where vanadium(V) is reduced to vanadium(IV). Another approach involves the solvothermal reaction of vanadium pentoxide and lithium hydroxide in acetic acid at elevated temperatures, which yields crystalline this compound. researchgate.netrsc.org While lithium hydroxide is not strictly necessary for the formation of the product, its presence has been found to result in the formation of larger crystals. rsc.orgsciencemadness.org

Ammonium metavanadate is another common starting material. In a solvothermal synthesis, ammonium metavanadate is dissolved in glacial acetic acid and heated in an autoclave to produce this compound nanostructures. acs.orgresearchgate.netresearchgate.net This method highlights the role of the solvent, acetic acid, not only as a reagent but also as a medium that can influence the morphology of the final product.

The following table summarizes the common precursors and their corresponding synthetic methods for preparing this compound.

Table 1: Precursors and Synthetic Methods for this compound

| Precursor | Reagent(s) | Method | Reference(s) |

|---|---|---|---|

| Vanadium pentoxide (V₂O₅) | Acetic anhydride | Reflux | wikipedia.org |

| Vanadium pentoxide (V₂O₅) | Acetic acid, Lithium hydroxide (optional) | Solvothermal | researchgate.netrsc.org |

| Ammonium metavanadate (NH₄VO₃) | Glacial acetic acid | Solvothermal/Hydrothermal | acs.orgresearchgate.netresearchgate.net |

Research has also explored the synthesis of related vanadyl complexes that can serve as precursors or offer comparative insights. For instance, vanadyl acetylacetonate, a well-known coordination complex, can be synthesized from vanadium(V) precursors like V₂O₅ reacting with acetylacetone (B45752). chemeurope.com This highlights the versatility of V₂O₅ as a starting point for various vanadyl compounds. The synthesis of vanadyl acetylacetonate can also be achieved starting from vanadyl sulfate (B86663). wikipedia.org

The reaction conditions for these syntheses are critical and are detailed in various research findings. For example, the synthesis from V₂O₅ and acetic anhydride is conducted at 140 °C. wikipedia.org The solvothermal method using V₂O₅ and acetic acid is typically carried out at 200 °C for an extended period, such as two days. researchgate.netrsc.org Microwave-assisted heating has been investigated to shorten the reaction time, producing this compound in one hour, although often contaminated with unreacted V₂O₅. rsc.orgsciencemadness.org

The following table provides a detailed overview of the reaction conditions from selected research findings.

Table 2: Detailed Research Findings on this compound Synthesis

| Precursor | Reagents | Temperature (°C) | Duration | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Vanadium pentoxide (V₂O₅) | Acetic anhydride | 140 | Not specified | Produces tan, solid this compound. | wikipedia.org |

| Vanadium pentoxide (V₂O₅), Lithium hydroxide | Acetic acid | 200 | 2 days | Yields larger crystals of this compound. | researchgate.netrsc.org |

| Ammonium metavanadate (NH₄VO₃) | Glacial acetic acid | 180 | 24 hours | Solvothermal method to produce nanostrips. | acs.org |

| Ammonium metavanadate (NH₄VO₃) | Glacial acetic acid | 70 (dissolution), then hydrothermal | Not specified | Synthesis of this compound nanobelts. | researchgate.netresearchgate.net |

The choice of precursor and synthetic route can also be influenced by the desired final application of the this compound. For instance, methods that yield nanostructured materials are of interest for applications in energy storage. acs.orgresearchgate.netresearchgate.net The precursor chemistry is a fundamental aspect that dictates the structural and morphological properties of the resulting this compound.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for Vanadyl Acetate

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. Both single-crystal and powder XRD methods have been instrumental in unraveling the intricacies of vanadyl acetate's solid-state structure. warwick.ac.uknist.gov

Crystallographic Analysis of Coordination Geometry

Single-crystal X-ray diffraction studies have revealed that in vanadyl acetate (B1210297), the vanadium atom exists in an octahedral coordination environment. researchgate.net The structure consists of VO₆ octahedra that are linked together through the vanadyl (V=O) groups and bridging acetate groups. researchgate.net This arrangement results in a one-dimensional chain structure. researchgate.net

A key feature of the coordination geometry is the distinction between the V=O bond and the V-O bond trans to it. The V=O bond is characteristically short, while the trans V-O bond is significantly longer. researchgate.net For instance, one study reported a V=O bond length of 1.684(7) Å and a trans V-O bond length of 2.131(7) Å. researchgate.net The other four oxygen atoms in the equatorial plane, belonging to the bridging acetate groups, have V-O distances that are intermediate in length, with reported values of 1.931(4) Å and 2.002(3) Å. researchgate.net This distorted octahedral geometry is a common feature in vanadyl complexes. osti.govnih.gov

Powder X-ray diffraction has been used to determine the lattice parameters and crystal system of this compound. researchgate.netdtic.mil The powder pattern has been indexed with an orthorhombic symmetry, with possible space groups including Cmcm, C2cm, and Cmc2₁. researchgate.net One study successfully solved the crystal structure from powder diffraction data in the non-centrosymmetric space group Cmc2₁, reporting a lattice spacing of 7.069 Å.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is characterized by the arrangement of the one-dimensional chains. These chains are formed by the corner-sharing of the VO₆ octahedra. researchgate.net The primary intermolecular interactions that govern the crystal packing are the V-O-V linkages along the chain. researchgate.net These interactions are not only crucial for the structural integrity of the crystal but also influence its magnetic properties, leading to one-dimensional antiferromagnetic behavior. researchgate.net

Spectroscopic Characterization Methodologies

A suite of spectroscopic techniques has been employed to further probe the structural and electronic properties of this compound, complementing the data obtained from X-ray diffraction.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the bonding and functional groups within a molecule. su.seacs.orge-bookshelf.de In this compound, the most prominent vibrational feature is the V=O stretching mode. This typically appears as a strong band in the IR spectrum in the region of 950-1000 cm⁻¹. The exact position of this band is sensitive to the coordination environment of the vanadium atom.

The presence of acetate ligands is confirmed by characteristic bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). researchgate.net These bands are typically observed in the regions of 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹, respectively. acs.org The analysis of these vibrational modes supports the bridging nature of the acetate groups as determined by XRD. researchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations that may be weak or inactive in the IR spectrum. qut.edu.au

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as the vanadyl ion (VO²⁺), which has an unpaired electron (S=1/2). udel.eduutexas.edu The EPR spectrum of this compound is characteristic of a vanadyl complex with axial or near-axial symmetry. udel.edu

The spectrum is dominated by the hyperfine interaction between the unpaired electron and the ⁵¹V nucleus (I=7/2), which has a high natural abundance. This interaction splits the spectrum into eight lines. udel.edu Due to the anisotropic nature of the g-tensor and the hyperfine coupling tensor, distinct parallel (A∥) and perpendicular (A⊥) components are observed in the spectra of frozen solutions or powdered samples. nih.gov The parallel transitions, which correspond to the orientation of the V=O bond parallel to the external magnetic field, exhibit a larger hyperfine coupling constant compared to the perpendicular transitions. udel.edu The analysis of these EPR parameters provides detailed information about the electronic structure and the nature of the ligand environment around the vanadium center. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the paramagnetic nature of the vanadyl(IV) ion makes it challenging to obtain high-resolution NMR spectra directly, NMR spectroscopy can be a valuable tool for studying vanadyl complexes, often by examining the ligands or by studying the diamagnetic vanadium(V) analogues. rsc.orgacs.org For instance, ¹H and ¹³C NMR can be used to confirm the presence and structure of the acetate ligands in solution, although the signals may be broadened due to the proximity of the paramagnetic center. cdnsciencepub.comacs.org

In some cases, specialized NMR techniques or studies on related, more stable vanadyl species in solution, such as the hydrated vanadyl ion [VO(H₂O)₅]²⁺, can provide insights into the coordination and dynamics. researchgate.net For example, ¹⁷O NMR has been used to study water exchange kinetics in hydrated vanadyl ions. researchgate.net While direct NMR data on this compound itself is less common in the literature, the principles of NMR spectroscopy are fundamental to understanding the chemical environment of the constituent atoms. acs.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a important tool for probing the electronic structure of this compound, arising from its d¹ electron configuration. The spectra of vanadyl complexes, including this compound, typically exhibit characteristic absorption bands corresponding to d-d electronic transitions and charge-transfer bands. wikipedia.orgchemrxiv.org

In solution, the UV-Vis spectrum of this compound is influenced by the solvent environment and the coordination of additional ligands. For instance, in acetonitrile, a vanadyl complex showed two significant absorption bands. chemrxiv.org The higher energy band, observed at approximately 386 nm, is characterized by a high molar absorptivity (ε = 4,500 M⁻¹ cm⁻¹) and is assigned to a charge-transfer (CT) transition. chemrxiv.org A second, lower intensity band (ε ≈ 130 M⁻¹ cm⁻¹) appears at around 593 nm and is attributed to a d-d transition within the vanadyl moiety. chemrxiv.org The presence of these distinct bands allows for the monitoring of the complex's stability and interactions in solution. chemrxiv.org

Studies involving the interaction of vanadyl complexes with biomolecules, such as DNA, have utilized UV-Vis spectroscopy to observe changes in the absorption spectra upon binding. For example, the addition of calf thymus DNA (CT-DNA) to a solution of a vanadyl complex resulted in noticeable changes in the UV spectrum, indicating an interaction between the complex and the DNA molecule. researchgate.net

Furthermore, UV-Vis spectroscopy can be employed to monitor chemical reactions involving this compound. In the speciation analysis of vanadium, the formation of a vanadium(V) complex with 3-Hydroxybenzaldehyde-4-Amino antipyrine, after oxidation from a vanadyl(IV) source, was monitored by the appearance of a new absorption maximum. scirp.org The technique is also sensitive to pH changes, as the formation of certain vanadyl complexes is pH-dependent, which can be tracked by shifts in the absorption spectra. scirp.orgscielo.br

Table 1: Representative UV-Vis Absorption Data for Vanadyl Complexes

| Complex System | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹ cm⁻¹) | Assignment | Reference |

| Vanadyl Complex in Acetonitrile | 386 | 4,500 | Charge-Transfer (CT) | chemrxiv.org |

| Vanadyl Complex in Acetonitrile | 593 | 130 | d-d Transition | chemrxiv.org |

| Vanadyl Complex with CT-DNA | Varies with DNA concentration | Not specified | Complex-DNA Interaction | researchgate.net |

| Vanadium(V)-HBAP Complex | Not specified | Not specified | Complex Formation | scirp.org |

This table is interactive. Click on the headers to sort the data.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the local atomic and electronic structure of vanadium in its compounds. These methods provide valuable information on the oxidation state, coordination environment, and bonding of the vanadium center in this compound.

X-ray Absorption Spectroscopy (XAS) , which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is particularly useful for determining the oxidation state and coordination geometry of the vanadium atom. The V K-edge XANES spectra are sensitive to the oxidation state and the geometry of the vanadium center. researchgate.netmdpi.com For instance, the pre-edge peak intensity and the edge absorption energy in the XANES spectra are influenced by the oxidation state and the basic geometry around the vanadium atom. researchgate.netmdpi.com Tetrahedral vanadium complexes typically show sharp pre-edge peaks, which are attributed to a transition from the 1s orbital to a hybrid of 3d and 4p orbitals. acs.org Studies have shown that for vanadate(V) adsorbed on ferrihydrite, the vanadium was present as tetrahedral vanadate(V), irrespective of whether vanadate(V) or vanadyl(IV) was the starting material. researchgate.net EXAFS analysis can provide information about the atoms coordinated to the vanadium center, including bond distances and coordination numbers. researchgate.net For example, EXAFS has been used to determine that vanadate(V) binds to ferrihydrite primarily as an edge-sharing bidentate complex with V-Fe distances of approximately 2.8 Å. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the elements within the first few atomic layers of a material. ntu.edu.tw XPS has been used to characterize vanadium oxides, where the multivalent nature of vanadium allows for the investigation of chemical shifts. Both the inner-level and valence band spectra provide insights into the electronic structure and its systematic changes with the oxidation state of vanadium. In studies of vanadium-containing glasses, XPS analysis of the V2p core level spectra has indicated the presence of more than one valence state of vanadium ions. ulaval.ca The analysis of TiN and VN composites, synthesized from vanadyl porphyrin precursors, utilized XPS to confirm the presence of VN in the carbon matrix without the formation of metal carbides. researchgate.net

Table 2: Key Findings from XAS and XPS Studies on Vanadium Compounds

| Technique | Sample Type | Key Finding | Reference |

| XANES | Vanadate(V) on ferrihydrite | Adsorbed vanadium is tetrahedral vanadate(V). | researchgate.net |

| EXAFS | Vanadate(V) on ferrihydrite | Edge-sharing bidentate complex with V-Fe distance of ~2.8 Å. | researchgate.net |

| XANES | (Imido)vanadium(V) complexes | Pre-edge peak intensity is influenced by oxidation state and geometry. | researchgate.netmdpi.com |

| XPS | Vanadium oxides | Chemical shifts in V2p spectra correlate with oxidation state. | |

| XPS | Vanadium barium phosphate (B84403) glasses | Presence of multiple vanadium oxidation states. | ulaval.ca |

| XPS | VN-carbon composite | Confirmed the presence of VN in the carbon matrix. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry Techniques for Compositional Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of coordination complexes in solution.

ESI-MS has been effectively used to study the integrity of vanadium clusters in solution. For instance, trinuclear and tetranuclear vanadium(III) acetate complexes, initially characterized in the solid state by X-ray diffraction, were shown by ESI-MS to maintain their cluster structures in solution. nih.govresearchgate.net This demonstrates the utility of mass spectrometry in bridging the gap between solid-state and solution chemistry of polynuclear vanadium compounds.

In the context of studying interactions with biological molecules, ESI-MS/MS (tandem mass spectrometry) has provided detailed insights into the binding of oxidovanadium(IV) complexes to model peptides like angiotensin I and II. nih.gov These studies have shown that vanadium-peptide bonds can be preserved during fragmentation, allowing for the identification of the specific amino acid residues that coordinate to the metal center. nih.gov

Furthermore, mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for speciation analysis. In a study determining the naturally occurring vanadium complex amavadin in mushrooms, HPLC-ICP-MS (High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry) was utilized. rsc.orgresearchgate.net This technique allowed for the separation and sensitive detection of different vanadium species present in the sample extracts. rsc.org The mass spectrum of amavadin, for example, showed characteristic peaks for the protonated molecule and its adducts. rsc.org

Table 3: Applications of Mass Spectrometry in the Analysis of Vanadium Complexes

| Mass Spectrometry Technique | Analyte/System | Key Information Obtained | Reference |

| Electrospray Mass Spectrometry (ESI-MS) | Trinuclear and tetranuclear vanadium(III) acetate clusters | Confirmed the integrity of clusters in solution. | nih.govresearchgate.net |

| ESI-MS/MS | Oxidovanadium(IV) complexes with angiotensin peptides | Identified metal binding sites on the peptides. | nih.gov |

| HPLC-ICP-MS | Vanadium species in mushroom extracts | Separation and quantification of different vanadium complexes. | rsc.orgresearchgate.net |

| LC/MS | Amavadin | Characterization of the molecular ion and its adducts. | rsc.org |

This table is interactive. Click on the headers to sort the data.

Coordination Chemistry and Ligand Field Theory of Vanadyl Acetate Complexes

Electronic Structure and Bonding in Vanadyl Acetate (B1210297)

The vanadyl ion (VO²⁺) possesses a 3d¹ electronic configuration ([Ar] 3d¹), which is the source of its paramagnetism. rasayanjournal.co.in In vanadyl acetate, and vanadyl complexes in general, the vanadium atom is typically found in a distorted octahedral or square-pyramidal coordination environment. dtic.mil A defining feature is the exceptionally short and strong bond between the vanadium and a single oxygen atom, referred to as the vanadyl oxygen. This V=O bond is considered to have a significant triple bond character, arising from a combination of a σ-bond and two π-bonds. wikipedia.orgias.ac.in

In a typical vanadyl complex like this compound, the coordination sphere consists of the vanadyl oxygen and the ligands in the equatorial plane, in this case, derived from acetate. The structure of solid this compound, VO(CH₃COO)₂, reveals vanadium in octahedral coordination. researchgate.net These octahedra are linked through the vanadyl groups, resulting in a chain structure with alternating long and short V-O bonds. researchgate.net The V=O bond length is approximately 1.684 Å, while the V-O bond trans to it is significantly longer at 2.131 Å. researchgate.net The acetate groups act as bridges between vanadium centers. researchgate.net

The electronic ground state of the V⁴⁺ ion in a C₄ᵥ symmetry (a common idealization for vanadyl complexes) is dₓᵧ. scirp.org The single d-electron occupies the dₓᵧ orbital, which is non-bonding with respect to the strong V=O axis and has the lowest energy among the d-orbitals. berkeley.eduacs.org

Influence of Ligand Environment on Vanadium(IV) Electronic Configuration

The ligand environment, particularly the equatorial ligands, has a substantial impact on the electronic properties of the Vanadium(IV) center. Ligand field theory explains how the energies of the d-orbitals are split upon complex formation. For a vanadyl complex with idealized C₄ᵥ symmetry, the d-orbital energy levels are typically ordered as follows: dₓᵧ < dₓz, dᵧz < dₓ²-ᵧ² < d₂². berkeley.edu

The nature of the ligands in the equatorial plane directly influences the energy of the dₓ²-ᵧ² orbital. Stronger field ligands will raise the energy of this orbital, thus affecting the energy of the d-d electronic transitions. The ligands can modulate the redox properties of the complex by influencing the electron density at the vanadium center. researchgate.net For instance, strong electron-donating ligands can make the vanadium center more electron-rich, which can facilitate redox processes. researchgate.net The stability and reactivity of the complex are also governed by the coordination environment created by the ligands. researchgate.net

The optical absorption spectra of vanadyl complexes are characterized by d-d transitions. rasayanjournal.co.in In a tetragonally distorted octahedral or square pyramidal field, transitions from the dₓᵧ ground state to the excited states (dₓz, dᵧz, dₓ²-ᵧ², and d₂²) can be observed. rasayanjournal.co.in The energies of these transitions are sensitive to the ligand field strength and the specific geometry of the complex.

Linkage Isomerism in this compound Derivatives

Linkage isomerism occurs when a ligand can coordinate to a metal center through different donor atoms. purdue.edu While simple this compound itself does not exhibit linkage isomerism in the classical sense, the concept becomes relevant when considering its derivatives or the coordination behavior of the acetate ligand itself under certain conditions.

The acetate ligand can coordinate to a metal in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. Theoretical studies using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) have explored the possibility of what can be termed "linkage isomerism" in vanadium-acetate complexes. nih.govacs.org This research classifies vanadium-acetate linkages as bidentate symmetrical, bidentate asymmetrical, or monodentate. nih.govacs.org The monodentate coordination, where only one oxygen atom of the acetate group binds to the vanadium, is a distinct possibility and was observed in a significant percentage of the cases studied theoretically. nih.govacs.org This difference in coordination mode (monodentate vs. bidentate) can be considered a form of linkage isomerism, as the connectivity between the ligand and the metal center changes. nih.govacs.org

In derivatives of this compound where other ambidentate ligands (such as thiocyanate (B1210189), SCN⁻, or nitrite, NO₂⁻) are introduced, true linkage isomerism can be expected. For example, the thiocyanate ligand could bind through either the sulfur or the nitrogen atom, leading to distinct isomers with different properties.

Distortion Isomerism and Stereochemical Considerations

Distortion isomerism refers to isomers that have the same composition and the same ligand donor atoms but differ in the bond angles and/or bond lengths within the coordination sphere. Vanadyl complexes are well-known for exhibiting distorted geometries. surrey.ac.uk The common coordination geometries are square pyramidal and distorted octahedral. dtic.milwikipedia.orgresearchgate.net

In this compound, the vanadium center is described as having a distorted octahedral geometry. dtic.milresearchgate.net This distortion is a direct consequence of the very strong V=O double bond, which causes the vanadium atom to be displaced out of the equatorial plane in the direction of the vanadyl oxygen. researchgate.net This, in turn, affects the bond lengths and angles of the other coordinated ligands. For example, the bond to the ligand trans to the V=O group is typically much longer and weaker than the equatorial bonds.

The stereochemistry of vanadyl complexes can be complex. For instance, in complexes with bidentate ligands, such as vanadyl acetylacetonate (B107027), cis and trans isomers can exist. researchgate.net The specific isomer formed can be influenced by steric and electronic factors of the ligands. The presence of bulky substituents on the ligands can force a distortion from the more common square pyramidal geometry towards a trigonal bipyramidal one. uu.nl

Orbital Interactions and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a more detailed description of the bonding in vanadyl complexes compared to the electrostatic approach of crystal field theory. ijesrr.orgcaltech.eduaminer.org The strong V=O bond is described as a combination of one σ bond (from overlap of V d₂² and O pz orbitals) and two π bonds (from overlap of V dₓz/dᵧz and O px/py orbitals). ias.ac.inijesrr.org This multiple bonding is responsible for the high stability of the vanadyl unit.

The MO diagram for a vanadyl complex like [VO(H₂O)₅]²⁺, a model for aquated this compound, shows that the highest occupied molecular orbital (HOMO) is typically the non-bonding b₂ (dₓᵧ) orbital, which contains the single unpaired electron. ijesrr.orggu.se The lowest unoccupied molecular orbital (LUMO) is usually the π-antibonding e* (dₓz, dᵧz) orbitals. oregonstate.edu

Reactivity, Reaction Mechanisms, and Solution Chemistry of Vanadyl Acetate

Redox Chemistry of Vanadyl Acetate (B1210297)

Reduction Pathways and Products

The reduction of the vanadyl(IV) center in vanadyl acetate leads to the formation of vanadium(III) or even lower oxidation state species. A notable example is the reduction of vanadyl acetylacetonate (B107027) to vanadium(III) acetylacetonate. nih.govpnnl.gov This reduction can be challenging but is crucial for applications like redox flow batteries. nih.govpnnl.gov

A proposed mechanism for the reduction of vanadyl acetylacetonate suggests that in the presence of excess acetylacetone (B45752) and free protons, the reduction to V(acac)₃ can occur at less extreme potentials. nih.govpnnl.gov This process is significant for the in-situ recovery of the active material in non-aqueous redox flow batteries. nih.govpnnl.gov The reduction of vanadate (B1173111) (vanadium(V)) to vanadyl (vanadium(IV)) can also be achieved by certain bacteria, highlighting a biological pathway for vanadium redox cycling. nih.gov

Ligand Exchange and Substitution Reactions

This compound readily undergoes ligand exchange and substitution reactions, where the acetate ligands are replaced by other ligands. chemguide.co.uk This reactivity allows for the synthesis of a wide variety of vanadyl complexes with different properties and applications. The strength of the incoming ligand compared to the acetate ligand often dictates the favorability of the substitution. nih.gov

For example, stronger nucleophiles or chelating agents can displace the acetate ligands to form more stable complexes. nih.gov The substitution of water molecules in aquated metal ions by other ligands is a well-documented phenomenon, and similar principles apply to this compound in solution. chemguide.co.uk The chelate effect, where polydentate ligands replace monodentate ligands, often drives these reactions towards the formation of more stable products due to a favorable entropy change. physicsandmathstutor.com

Hydrolysis and Speciation in Aqueous and Non-Aqueous Solvents

The chemistry of this compound in solution is heavily influenced by the solvent. While it is generally described as insoluble in water, its behavior in aqueous media is characterized by hydrolysis and speciation. smolecule.com In aqueous solutions, the vanadyl ion, VO²⁺, can exist as the hydrated ion [VO(H₂O)₅]²⁺. researchgate.net The speciation of vanadium in water is complex and depends on factors like pH and concentration, leading to the formation of various monomeric and polymeric species. researchgate.netosti.gov

In non-aqueous polar organic solvents, this compound shows better solubility. smolecule.com The solvent can coordinate to the vanadium center, influencing its reactivity and electrochemical behavior. nih.gov For instance, the redox potential of vanadyl salen complexes has been shown to be significantly affected by the solvent, which can alter the stability of the different oxidation states. nih.gov

Formation of Mixed-Ligand Complexes with this compound Core

This compound serves as a precursor for the synthesis of mixed-ligand complexes. mdpi.comresearchgate.net These complexes contain the vanadyl (VO²⁺) core coordinated to different types of ligands in addition to or in place of the acetate groups. The formation of mixed-ligand complexes allows for the fine-tuning of the electronic and steric properties of the resulting compound.

These complexes are synthesized by reacting this compound or other vanadyl precursors with a combination of ligands. mdpi.comubc.ca The resulting structures can exhibit a range of geometries, most commonly square pyramidal or octahedral. researchgate.netubc.ca The synthesis of mixed-ligand complexes of vanadium is an active area of research due to their potential applications in catalysis and medicine. mdpi.comstjohns.edu

Kinetic and Thermodynamic Studies of this compound Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing its applications. Kinetic studies on ligand exchange reactions of vanadium(III) β-diketonate complexes have revealed mechanisms that can be first- or second-order depending on the reactants. cdnsciencepub.com

Catalytic Applications of Vanadyl Acetate and Its Derivatives

Oxidation Catalysis with Vanadyl Acetate (B1210297)

Vanadium complexes, including vanadyl acetate and its derivatives, are potent catalyst precursors for various oxidation reactions. rug.nl They are particularly effective in activating peroxides for the selective oxidation of numerous substrates. rug.nlresearchgate.net

Vanadyl-based catalysts demonstrate significant utility in the selective oxidation of organic compounds like alkenes and sulfides. rug.nlresearchgate.net

Alkene Oxidation: Vanadium-based catalysis is widely employed for the epoxidation of various alkenes, including olefins and allylic alcohols. mdpi.com A well-known application is the use of vanadyl acetylacetonate (B107027), [VO(acac)2], often in combination with an oxidant like tert-butyl hydroperoxide (TBHP), for the highly regioselective epoxidation of allylic alcohols. mdpi.comwikipedia.org For instance, the VO(acac)2–TBHP system selectively epoxidizes the double bond adjacent to the hydroxyl group in geraniol. wikipedia.org Vanadyl-based catalysts can also facilitate the aerobic oxidation of olefins. mdpi.com For example, vanadyl complexes with tetradentate Schiff base ligands have been used for the selective oxidation of cyclohexene, producing the corresponding epoxide and allyl alcohol. mdpi.com Similarly, vanadyl arsenates have been shown to be active catalysts for the epoxidation of simple alkenes and allylic alcohols. ehu.esresearchgate.net

Sulfide Oxidation: Simple vanadium(V) peroxide complexes are efficient and selective catalysts for the oxidation of prochiral sulfides to their corresponding sulfoxides. rug.nl These catalytic systems are often generated in situ from vanadium precursors like VO(acac)2 and hydrogen peroxide (H2O2). rug.nl The reactions are typically fast and result in high yields with respect to the peroxide. rug.nl Vanadyl arsenates have also been successfully used as heterogeneous catalysts for the oxidation of thioethers to sulfoxides and sulfones, with selectivity being influenced by the choice of oxidant (H2O2 or TBHP). ehu.esresearchgate.net

| Substrate | Catalyst System | Oxidant | Primary Product | Selectivity/Yield Highlights | Reference |

|---|---|---|---|---|---|

| Geraniol (Allylic Alcohol) | VO(acac)₂ | TBHP | Epoxide (at allylic double bond) | Exclusive epoxidation at the allylic position. | wikipedia.org |

| Cyclooctene | Vanadyl complex with tridentate Schiff base ligand | TBHP | Cyclooctene epoxide | 95% yield with 100% selectivity. | mdpi.com |

| Cyclohexene | Vanadyl complex with tetradentate Schiff base ligand | O₂ | Cyclohexene epoxide, Cyclohexenol | High selectivity with up to 61% conversion. | mdpi.com |

| Methyl Phenyl Sulfide | Vanadyl Arsenate (EnVAs) | H₂O₂ or TBHP | Methyl phenyl sulfoxide | High activity and selectivity to sulfoxide, especially with TBHP. | ehu.es |

| Prochiral Sulfides | VO(acac)₂ (in situ) | H₂O₂ | Sulfoxides | Nearly quantitative reactions with respect to peroxide. | rug.nl |

The catalytic activity of vanadyl compounds in oxidation reactions stems from the ability of the vanadium center to facilitate oxygen atom transfer. ontosight.airesearchgate.net In these processes, the vanadium(IV) precursor, such as this compound or vanadyl acetylacetonate, is first oxidized to a vanadium(V) species by a peroxide oxidant (e.g., H2O2 or TBHP). rug.nlwikipedia.org This in-situ-formed vanadium(V) species is the active catalyst. rug.nl

The mechanism involves the formation of a vanadium(V) oxoperoxo or alkylperoxo complex. rug.nlacs.org These peroxo complexes are the key intermediates that transfer an oxygen atom to the substrate, such as an alkene or a sulfide. researchgate.net For instance, in the epoxidation of allylic alcohols, the substrate's alcohol group coordinates to the vanadium(V) center, which directs the subsequent oxygen transfer from the coordinated peroxide to the adjacent double bond. wikipedia.org This coordination is crucial for the high regioselectivity observed in these reactions. wikipedia.org The vanadium center acts as a strong Lewis acid, which activates the coordinated peroxidic reagent. rug.nl After the oxygen atom is transferred to the substrate, the vanadium(V) species is reduced and can re-enter the catalytic cycle. The entire process is a testament to the vanadium center's ability to cycle between oxidation states, effectively mediating the transfer of an oxygen atom from the oxidant to the substrate. ontosight.aigdut.edu.cn

Selective Oxidation Reactions (e.g., Alkenes, Sulfides)

Polymerization Catalysis

Derivatives of this compound are also employed as catalyst precursors in the field of polymerization, demonstrating their versatility beyond oxidation reactions. smolecule.com

Vanadium-based compounds have long been a cornerstone of Ziegler-Natta catalysis for olefin polymerization. researchgate.net While early catalysts often consisted of vanadium halides like VCl4, more complex vanadyl derivatives have been developed to achieve specific polymer properties. researchgate.net Vanadium catalysts are noted for their ability to produce high molecular weight polyolefins and to effectively incorporate comonomers into copolymer chains. researchgate.netmdpi.com

Vanadyl-containing systems, often activated by co-catalysts like dimethylaluminium chloride or diethylaluminium chloride, show high catalytic activities for the polymerization of α-olefins such as ethylene. mdpi.comresearchgate.net To maintain the active state of the catalyst, a reactivator or promoter, such as ethyltrichloroacetate (ETA), is often added. mdpi.comcnr.it This reoxidant helps to reactivate V(II) species, which are considered less active or inactive, back to the active V(III) state. mdpi.com The ligand framework around the vanadium center plays a crucial role in determining the catalytic activity and the properties of the resulting polymer. researchgate.netmdpi.com

| Monomer | Catalyst System | Co-catalyst/Reactivator | Resulting Polymer | Key Findings | Reference |

|---|---|---|---|---|---|

| Ethylene | Imine vanadyl complexes | DEAC/ETA | Linear polyethylene | Highly active systems, producing linear polyethylene. | researchgate.net |

| Ethylene/Propylene | Vanadium complexes with nitrogen-sulfonate ligands | EASC/ETCA | Ethylene-propylene copolymer | High activities and high molecular weight copolymers. Ligand protects against deactivation. | mdpi.com |

| Ethylene | Vanadyl complexes with O,N,O-tridentate ligands | Dimethylaluminium chloride/Ethyltrichloroacetate | Polyethylene | Thermally robust systems with very high catalytic activities. | mdpi.com |

| 1,5-Hexadiene | Imido V(IV) precatalyst | Et₂AlCl/ETA | Soluble, solid polymer | Promotes polymerization of α,ω-dienes. | cnr.it |

In addition to olefin polymerization, vanadyl complexes have shown promise as catalysts for the ring-opening polymerization (ROP) of cyclic esters. mdpi.comresearchgate.net This method is crucial for producing biodegradable polymers like polyesters. Vanadyl complexes derived from various ligands have been screened for the ROP of monomers such as ε-caprolactone (ε-CL), δ-valerolactone (δ-VL), and rac-lactide (r-LA). researchgate.netrsc.org

The catalytic activity in ROP is influenced by reaction conditions, such as temperature, and the specific structure of the vanadium complex. researchgate.netrsc.org For instance, certain imine vanadyl complexes were found to be virtually inactive for the ROP of ε-caprolactone at temperatures below 110 °C, but achieved high conversions at this temperature. researchgate.net Other systems, such as those derived from O,N,O-tridentate pyridines, have been shown to be active for the ROP of ε-CL and δ-VL, particularly when the polymerization is conducted as a melt, leading to higher molecular weight polymers. researchgate.net Vanadium-containing ionic liquids have also been developed as catalysts for the ring-opening copolymerization of epoxides and cyclic anhydrides. acs.org

Olefin Polymerization

Organic Transformation Catalysis (Non-Oxidation)

Beyond oxidation and polymerization, this compound has been investigated as a catalyst for other types of organic transformations. Notably, it has been studied for its catalytic role in the acetylation of alcohols. wikipedia.org This application showcases the Lewis acidic nature of the vanadyl center, which can activate the acetylating agent, facilitating the transfer of an acetyl group to the alcohol.

Esterification Reactions

This compound, VO(CH₃COO)₂, has been identified as a catalyst in the acetylation of alcohols, a specific type of esterification reaction. wikipedia.org While direct and extensive research on this compound for general esterification is limited in publicly available literature, the catalytic activity of related vanadium compounds, particularly supported vanadium oxides, is well-documented. These studies provide insight into the potential of vanadium-based systems for ester synthesis.

A notable example is the esterification of acetic acid with n-butanol, a commercially significant reaction, catalyzed by vanadium oxides supported on gamma-alumina (V₂O₅/γ-Al₂O₃). academie-sciences.fr In these heterogeneous systems, the catalytic activity is strongly correlated with the acidity of the catalyst, which increases with higher vanadium oxide loading. academie-sciences.fr For instance, a catalyst with 10 wt% V₂O₅ on alumina (B75360) demonstrated significantly higher conversion of acetic acid compared to one with 5 wt% V₂O₅ or the alumina support alone, under identical reaction conditions. academie-sciences.fr The reaction consistently shows 100% selectivity towards the desired product, n-butyl acetate. academie-sciences.fr However, a decrease in catalytic activity over successive cycles was noted, likely due to the leaching of vanadia from the support material into the reaction mixture. academie-sciences.frresearchgate.net

Another related catalyst, vanadium phosphate (B84403) (VPO), has proven to be an efficient catalyst for the esterification of acetic acid with n-butanol under solvent-free conditions. researchgate.net Research under optimal conditions revealed that VPO could achieve 62% conversion of acetic acid with 100% selectivity to butyl acetate. researchgate.net

The table below summarizes the catalytic performance of alumina-supported vanadium oxide in the esterification of acetic acid with n-butanol.

Table 1: Esterification of Acetic Acid with n-Butanol using V₂O₅/γ-Al₂O₃ Catalysts Reaction Conditions: Temperature 100 °C, n-Butanol-to-acetic acid molar ratio = 1:1, Reaction Time = 2 hours.

| Catalyst | Acetic Acid Conversion (%) | Selectivity to n-Butyl Acetate (%) |

| γ-Al₂O₃ | 32.2 | 100 |

| 5 wt% V₂O₅/γ-Al₂O₃ | 38.7 | 100 |

| 10 wt% V₂O₅/γ-Al₂O₃ | 62.6 | 100 |

| Data sourced from academie-sciences.fr. |

Transesterification Reactions

Vanadyl(IV) acetate serves as an effective catalyst for the transesterification of β-keto esters. rsc.org In comparative studies, vanadyl(IV) acetate, at a catalyst loading of 13.5 mol%, has been shown to successfully catalyze the conversion of various β-keto esters with a range of alcohols. rsc.org The reactions proceed cleanly, yielding the corresponding new esters without the formation of by-products. rsc.org

The catalytic system is effective for primary, cyclic, and long-chain primary alcohols, as well as unsaturated alcohols like propargyl and crotyl alcohol, affording esters in high yields. rsc.org Notably, when reacting with substrates containing multiple functional groups, such as 2-amino-1-butanol, the this compound catalyst displays chemoselectivity, facilitating transesterification at the hydroxyl group while leaving the amine group intact. rsc.org A limitation of this catalytic system is its inability to convert tertiary alcohols. rsc.org The catalyst has also demonstrated good reusability, maintaining its activity for up to five cycles without significant loss in performance. rsc.org

In the broader context of industrial applications like biodiesel production, other vanadium derivatives such as vanadyl phosphate (VOP) have been investigated for the transesterification of soybean oil, yielding 80% methyl ester in just one hour. jocpr.comcapes.gov.br

The following table presents the results from the vanadyl(IV) acetate-catalyzed transesterification of ethyl acetoacetate (B1235776) with various alcohols.

Table 2: Vanadyl(IV) Acetate Catalyzed Transesterification of Ethyl Acetoacetate Catalyst Loading: 13.5 mol% VO(OAc)₂.

| Entry | Alcohol | Time (h) | Yield (%) |

| 1 | Propargyl alcohol | 8 | 65 |

| 2 | Cyclopentanol | 8 | 80 |

| 3 | n-Hexanol | 8 | 85 |

| 4 | Crotyl alcohol | 8 | 70 |

| 5 | Benzyl alcohol | 12 | 50 |

| 6 | Cyclohexanol | 8 | 81 |

| 7 | Cinnamyl alcohol | 8 | 65 |

| 8 | Phenol | 8 | 72 |

| 9 | p-Cresol | 8 | 70 |

| 10 | tert-Butanol | 12 | 0 |

| Data sourced from rsc.org. |

Heterogeneous Catalysis via Immobilization of this compound and its Derivatives

To enhance catalyst stability, facilitate separation from reaction products, and enable reuse, homogeneous catalysts like this compound can be immobilized onto solid supports, transforming them into heterogeneous catalysts. rsc.orgresearchgate.net This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. researchgate.net

A direct strategy for the heterogenization of this compound involves its reaction with amino-functionalized graphene oxide. researchgate.net In this method, the immobilization can occur through two potential pathways: direct coordination of the surface amino groups to the vanadium center, or a reaction between the amino groups and the oxygen atoms of the acetate ligands. researchgate.net

More commonly, the closely related derivative, vanadyl acetylacetonate [VO(acac)₂], is used for immobilization studies due to its stability and ease of handling. rsc.orgrsc.orgcjcatal.com Various materials have been employed as supports for vanadyl complexes, leading to robust and recyclable heterogeneous catalysts for a range of reactions, primarily oxidations. rsc.orgcjcatal.com For example, vanadyl acetylacetonate has been successfully grafted onto the surface of mesoporous graphitic carbon nitride (g-CN), where it transforms into a Schiff-base-type complex that shows high performance in the hydroxylation of benzene. rsc.org Other supports include amino-functionalized hollow silica (B1680970) nanospheres and SBA-15, which yield catalysts that are highly selective in oxidation reactions and can be reused multiple times with little loss in activity. cjcatal.com Similarly, immobilizing an oxo-vanadium Schiff base, derived from VO(acac)₂, onto graphene oxide results in a highly stable and recyclable catalyst for the epoxidation of fatty acids. acs.org

The table below summarizes various approaches to the immobilization of this compound and its derivatives for heterogeneous catalysis.

Table 3: Immobilized Heterogeneous Catalysts from this compound and its Derivatives

| Vanadium Source | Support Material | Resulting Catalyst | Catalytic Application |

| This compound | Amino-functionalized graphene oxide | Immobilized vanadyl complex | Oxidation |

| Vanadyl acetylacetonate | Mesoporous graphitic carbon nitride (g-CN) | Grafted Schiff-base-type vanadyl complex | Benzene hydroxylation |

| Vanadyl acetylacetonate | Amino-functionalized hollow silica nanospheres | Immobilized VO(acac)₂ | Selective oxidation of thioanisole |

| Vanadyl acetylacetonate | APTES-functionalized graphene oxide | Covalently immobilized oxo-vanadium Schiff base | Epoxidation of fatty acids |

| Vanadyl sulfate (B86663) | Phosphonic acid-modified silica | Vanadyl phosphonate-modified silica | Oxidation of cis-cyclooctene |

| Data sourced from researchgate.netrsc.orgcjcatal.comacs.org. |

Materials Science Applications of Vanadyl Acetate Derived Compounds

Precursor for Vanadium Oxide Nanomaterials Synthesis

Vanadyl acetate (B1210297) is a valuable precursor for the synthesis of vanadium oxide nanomaterials due to its solubility and thermal decomposition characteristics. americanelements.com It provides a source of vanadium that can be readily converted into different oxides under controlled reaction conditions. uran.ruresearchgate.net

Preparation of VO2 and V2O5 Thin Films

Vanadyl acetate can be utilized in the preparation of vanadium dioxide (VO₂) and vanadium pentoxide (V₂O₅) thin films. These films are of significant interest due to their unique thermochromic and electrochromic properties, respectively.

One common method for preparing these thin films is chemical vapor deposition (CVD). In aerosol-assisted CVD (AACVD), a solution containing a vanadium precursor, such as vanadyl acetylacetonate (B107027) derived from this compound, is aerosolized and transported to a heated substrate. researchgate.net The precursor decomposes on the substrate surface, forming a thin film of vanadium oxide. The specific phase of the vanadium oxide (VO₂ or V₂O₅) can be controlled by adjusting parameters like the deposition temperature, the solvent, and the carrier gas flow rate. researchgate.net For instance, thin films of VO₂, V₂O₃, and V₂O₅ have been successfully deposited on glass substrates using AACVD with vanadyl(IV) acetylacetonate. researchgate.net

Another approach involves the sol-gel method, where a precursor solution is transformed into a gel, which is then applied to a substrate and thermally treated. ipme.ru While not directly using this compound in all reported sol-gel syntheses, the underlying principle of using a soluble vanadium source is similar.

The table below summarizes key aspects of preparing VO₂ and V₂O₅ thin films from vanadyl-derived precursors.

| Parameter | VO₂ Thin Films | V₂O₅ Thin Films |

| Synthesis Method | Aerosol-Assisted Chemical Vapor Deposition (AACVD) researchgate.net | Aerosol-Assisted Chemical Vapor Deposition (AACVD) researchgate.net |

| Precursor Example | Vanadyl(IV) acetylacetonate researchgate.net | Vanadyl(IV) acetylacetonate researchgate.net |

| Controlling Factors | Deposition temperature, solvent, carrier gas flow rate researchgate.net | Deposition temperature, solvent, carrier gas flow rate researchgate.net |

| Key Property | Thermochromic researchgate.net | Electrochromic researchgate.net |

Synthesis of Vanadium Oxide Nanoparticles and Nanowires

This compound is also a key starting material for the synthesis of various vanadium oxide nanostructures, including nanoparticles and nanowires. These nanomaterials exhibit enhanced properties compared to their bulk counterparts due to their high surface area and quantum confinement effects.

Hydrothermal and solvothermal methods are widely employed for this purpose. researchgate.netresearchgate.net In a typical hydrothermal synthesis, this compound is dissolved in a solvent, often with the addition of a structure-directing agent, and the solution is heated in a sealed container. researchgate.net This process can yield one-dimensional nanostructures like nanobelts and nanowires. For example, this compound nanobelts have been synthesized via a hydrothermal technique using ammonium (B1175870) metavanadate and glacial acetic acid. researchgate.net

Thermolysis of this compound precursors under a controlled atmosphere can also produce vanadium oxide nanostructures. For instance, the thermolysis of this compound under a nitrogen atmosphere has been shown to yield tetragonal VO₂ nanorods and nanoparticles. uran.ru The morphology of the resulting nanostructures can be influenced by the choice of the precursor, with different aspect ratios observed when using vanadyl glycolate (B3277807) compared to this compound. uran.ru

Furthermore, a novel approach for synthesizing mixed-valence vanadium oxide nanotubes (VOₓ-NTs) involves the oxidation of a vanadyl (IV) acetate precursor. acs.org This method first forms a layered structure which, upon hydrothermal treatment, folds into nanotubes. acs.org

The following table outlines different methods for synthesizing vanadium oxide nanoparticles and nanowires using this compound.

| Nanostructure | Synthesis Method | Precursor | Key Findings |

| Nanobelts | Hydrothermal researchgate.net | This compound researchgate.net | Produces one-dimensional organic-inorganic hybrid nanostructures. researchgate.net |

| Nanorods/Nanoparticles | Thermolysis uran.ru | This compound uran.ru | Yields tetragonal VO₂ nanorods and nanoparticles under a nitrogen atmosphere. uran.ru |

| Nanotubes (VOₓ-NTs) | Oxidation and Hydrothermal Treatment acs.org | Vanadyl (IV) Acetate acs.org | A new route starting from the oxidation of a V⁴⁺ precursor. acs.org |

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

While the direct use of this compound in the synthesis of classic porous Metal-Organic Frameworks (MOFs) is less common than for other metal ions, it plays a role in the broader field of coordination polymers. mdpi.comnih.govua.es Coordination polymers are compounds formed by the self-assembly of metal ions with organic ligands, resulting in one-, two-, or three-dimensional structures. nih.gov

Vanadyl-containing coordination polymers can be synthesized using Schiff base ligands, which are formed from the condensation of an amine and an aldehyde or ketone. mdpi.com In these structures, the vanadyl (VO²⁺) ion is coordinated by the donor atoms of the organic ligand and potentially other bridging ligands like acetate ions, forming extended networks. mdpi.com For instance, coordination polymers of vanadium have been synthesized with N,O-donor Schiff base ligands, where bridging acetate ions can link the vanadyl units. mdpi.com

The development of vanadyl-based coordination polymers is an active area of research, with potential applications in catalysis and materials science. mdpi.com The term "coordination polymer" is a broad classification, and while some of these materials may exhibit porosity characteristic of MOFs, this is not always the case. ua.eschalmers.se

Applications in Energy Storage and Conversion Devices

Vanadium compounds, derived from precursors like this compound, are extensively studied for energy storage and conversion due to vanadium's multiple oxidation states, which facilitate multi-electron redox processes. researchgate.netnih.gov

Electrode Materials for Batteries (e.g., Lithium-ion, Zinc-ion)

This compound itself, as an organic-inorganic hybrid material, has been investigated as an electrode material for batteries. researchgate.net Its structure, composed of linked acetate and VO₆ groups, provides a framework for ion insertion and extraction. researchgate.net

Lithium-ion Batteries (LIBs): this compound nanobelts have been synthesized and used as an anode material for LIBs for the first time. researchgate.netrsc.org These nanobelt electrodes have demonstrated high reversible specific capacity, excellent long-term cyclability, and good rate capability. researchgate.netrsc.org The organic acetate component is thought to enhance the dynamics of the electrochemical processes. researchgate.netrsc.org

Zinc-ion Batteries (ZIBs): this compound nanoribbons have also been synthesized and employed as a cathode material for aqueous zinc-ion batteries. acs.org These materials exhibit stable reversible specific capacity and excellent long-term cycling stability. acs.org The layered structure of vanadium-based compounds is generally considered beneficial for the insertion and extraction of zinc ions. sciengine.com

The table below presents the electrochemical performance of this compound-based electrodes in different battery systems.

| Battery Type | Electrode Type | Material | Key Performance Metrics |

| Lithium-ion Battery | Anode | This compound Nanobelts | Reversible capacity of ~1065 mAh g⁻¹ at 200 mA g⁻¹; ~477 mAh g⁻¹ at 2 A g⁻¹ after 500 cycles. researchgate.netrsc.org |

| Zinc-ion Battery | Cathode | This compound Nanoribbons | Reversible capacity of 239.0 mAh g⁻¹ at 500 mA g⁻¹ after 200 cycles; 131.9 mAh g⁻¹ at 5 A g⁻¹ after 1000 cycles. acs.org |

Supercapacitors

This compound and its derivatives are also promising materials for supercapacitors, which store energy through a combination of electrical double-layer capacitance and pseudocapacitance. nih.gov The multiple stable oxidation states of vanadium (from +2 to +5) allow for rich redox reactions, which are the basis of pseudocapacitance. doi.orgmdpi.com

While direct use of pristine this compound in supercapacitors is an emerging area, composites of this compound with conductive materials like reduced graphene oxide (rGO) and carbon nanotubes (CNTs) have been explored. researchgate.net These composites have shown significant specific capacitances in aqueous electrolytes. For example, a composite of this compound and CNTs (CNT/VA) exhibited an initial discharge specific capacitance of 1020 Fg⁻¹ in an AlCl₃ aqueous electrolyte. researchgate.net

Furthermore, vanadium oxides derived from various precursors are widely used in supercapacitor electrodes. For instance, vanadium oxide nanowires have been electrochemically deposited using a solution containing vanadyl sulfate (B86663) and ammonium acetate to create electrodes for high-voltage symmetric supercapacitors. doi.org

The following table summarizes the performance of this compound-based materials in supercapacitors.

| Material | Electrolyte | Key Performance Metric |

| This compound (VA) | 1 M AlCl₃ (aq) | Initial discharge specific capacitance of 543 Fg⁻¹ at 1 Ag⁻¹. researchgate.net |

| rGO/VA Composite | 1 M AlCl₃ (aq) | Initial discharge specific capacitance of 614 Fg⁻¹ at 1 Ag⁻¹. researchgate.net |

| CNT/VA Composite | 1 M AlCl₃ (aq) | Initial discharge specific capacitance of 1020 Fg⁻¹ at 1 Ag⁻¹. researchgate.net |

Photocatalytic Materials Derived from this compound

This compound is a significant precursor for creating photocatalytic materials, particularly vanadium-based oxides, which are effective in environmental remediation. The process of converting this compound into these photoactive compounds, such as vanadium pentoxide (V₂O₅), often involves methods like solvothermal synthesis or thermal decomposition. These methods allow for precise control over the final material's properties, such as morphology and crystalline structure, which are vital for its photocatalytic performance. researchgate.net

These this compound-derived materials have shown considerable promise in breaking down organic pollutants, including various industrial dyes. For instance, vanadium oxide nanoparticles synthesized from this compound precursors have demonstrated high efficiency in degrading dyes like methylene (B1212753) blue and rhodamine B. The photocatalytic activity is driven by the generation of electron-hole pairs when the material absorbs light. These charge carriers then interact with water and oxygen to create reactive oxygen species (ROS), such as hydroxyl radicals and superoxide (B77818) anions, which in turn decompose the organic pollutants.

The effectiveness of these photocatalysts can be further improved by creating composite materials. Combining vanadium oxide with other semiconductors or supporting it on materials with a high surface area can enhance charge separation, increase light absorption, and provide more active sites for chemical reactions.

Detailed Research Findings

Research into this compound-derived photocatalysts has yielded significant data on their performance in degrading various organic pollutants. Studies have focused on synthesizing vanadium oxides and composite materials and then testing their efficiency under different light conditions.

For example, vanadium pentoxide (V₂O₅) nanoparticles, which can be synthesized using this compound as a precursor, have been shown to be effective photocatalysts. nih.govresearchgate.net Their relatively low band gap allows them to absorb a larger portion of the visible light spectrum, making them suitable for sunlight-driven applications. gnest.org The photocatalytic efficiency of V₂O₅ is attributed to its ability to generate reactive oxygen species that break down dye molecules. nih.gov

In one study, V₂O₅ nanoparticles achieved up to 85% degradation of methyl violet dye within 100 minutes under visible light. nih.gov Another study reported that hydrothermally synthesized V₂O₅ nanomaterials achieved 76% degradation of methylene blue in 90 minutes. gnest.org The same study also found degradation rates of 97.91% for Congo red and 86% for methyl orange within 200 minutes. gnest.org

The table below summarizes the photocatalytic degradation efficiency of various this compound-derived or related vanadium-based materials on different organic dyes.

Table 1: Photocatalytic Degradation Efficiency of Vanadium-Based Materials

| Catalyst | Target Pollutant | Degradation Efficiency (%) | Time (minutes) | Light Source |

|---|---|---|---|---|

| V₂O₅ Nanoparticles | Methyl Violet | 85 | 100 | Visible Light |

| V₂O₅ Nanomaterials | Methylene Blue | 76 | 90 | Not Specified |

| V₂O₅ Nanomaterials | Congo Red | 97.91 | 200 | Not Specified |

| V₂O₅ Nanomaterials | Methyl Orange | 86 | 200 | Not Specified |

| V-doped CaTiO₃ | Methylene Blue | 94.2 | Not Specified | Not Specified |

| V-doped TiO₂ | Methylene Blue | ~92 | 270 | Visible Light |

Furthermore, doping other materials with vanadium derived from precursors like vanadyl acetylacetonate has been shown to enhance photocatalytic activity. For instance, vanadium-doped CaTiO₃ cuboids demonstrated a high degradation percentage of 94.2% for methylene blue. nih.gov This enhancement is often attributed to a reduction in the material's band gap and suppression of charge carrier recombination. nih.gov Similarly, vanadium-doped TiO₂ coatings have also shown improved photocatalytic activity for the degradation of methyl orange. researchgate.net

Computational Chemistry and Theoretical Modeling of Vanadyl Acetate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It has been effectively applied to vanadyl acetate (B1210297) and related vanadium complexes to understand bonding, charge distribution, and the influence of ligand coordination on the metal center.

DFT studies on vanadium-acetate complexes have revealed the possibility of linkage isomerism, where the acetate ligand can bind to the vanadium center in different ways. acs.orgrsc.org These coordination modes are primarily classified as monodentate, bidentate symmetrical, and bidentate asymmetrical. acs.org In monodentate coordination, only one oxygen atom of the acetate group binds to the vanadium, a linkage that is generally found to be energetically less favorable than bidentate options. acs.org Bidentate symmetrical linkages, where both acetate oxygens bind to the metal with roughly equal bond lengths, account for a significant portion of observed structures. acs.org

The electronic structure around the vanadium atom is highly sensitive to this coordination. For instance, in a model of a bidentate symmetrical vanadium(V)-acetate complex, the vanadium atom has a calculated QTAIM charge of +2.13 e, and the acetate ligand has a charge of -0.59 e. acs.org DFT calculations show that the arrangement of charge concentrations in the vanadium atom's valence shell can deviate from idealized geometries, incurring an energy penalty that depends on the symmetry of the ligand binding. mdpi.com In bidentate symmetrical arrangements, this penalty can be significant, whereas asymmetrical binding offers a compromise that allows for a more stable electronic arrangement. acs.orgmdpi.com

These calculations are crucial for interpreting the stability and geometry of vanadyl acetate, demonstrating that the electronic interplay between the vanadyl cation and the acetate ligands dictates the molecule's fundamental structural characteristics.

Molecular Dynamics (MD) Simulations for Solution Behavior

A significant challenge in performing classical MD simulations on metal complexes is the development of an accurate force field—a set of parameters that defines the potential energy of the system. mdpi.com General-purpose force fields are often inadequate for transition metals, necessitating the development and validation of specific parameters for the vanadyl ion and its interactions with acetate and solvent molecules. mdpi.comucl.ac.uk This process often involves using quantum mechanics calculations to derive charges, bond lengths, angles, and dihedral parameters. mdpi.com

While direct MD simulation studies on this compound are not extensively published, insights can be drawn from simulations of its constituent ions and related complexes. MD simulations of aqueous acetate solutions show that the acetate ion's methyl group is hydrophobic, while the carboxylate group is hydrophilic and forms hydrogen bonds with surrounding water molecules. researchgate.netnih.gov Simulations of other vanadyl complexes in solution reveal details of the hydration shell around the vanadyl (VO²⁺) ion. nih.govrsc.org The vanadyl oxygen can act as a hydrogen bond acceptor, while water molecules coordinate to the vanadium atom, typically in the equatorial plane. nih.gov

By combining these insights, an MD simulation of this compound would be expected to show a complex interplay of solvent interactions: structured water molecules in the first hydration shell of the vanadium center, hydrogen bonding to the carboxylate group of the acetate ligands, and disruption of the local water structure around the nonpolar methyl groups. These simulations are essential for understanding properties like diffusion coefficients and the formation of ion pairs in solution. researchgate.net

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical calculations, particularly DFT, are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. nih.govresearchgate.net These studies provide a mechanistic understanding of how this compound might participate in or catalyze reactions.

A key reaction pathway for metal-acetate complexes in aqueous solution is ligand exchange, where a coordinated acetate ligand is replaced by a water molecule. rsc.orgrsc.org Detailed DFT studies on a related manganese-vanadium oxide cluster containing acetate ligands have elucidated the mechanism of this fundamental process. rsc.orgrsc.orgnih.gov The proposed mechanism involves several steps:

Oxidation of the Metal Center: The reaction can be initiated by a change in the oxidation state of the metal. rsc.orgrsc.org

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the metal center. Calculations show that the activation barrier for this attack is highly dependent on the metal's oxidation state and its electronic configuration. For instance, attack at a Mn³⁺ center was found to be kinetically more favorable than at a Mn⁴⁺ center. rsc.orgrsc.orgnih.gov

Proton Transfer and Ligand Departure: The incoming water molecule can be deprotonated, with the proton transferred to the leaving acetate group, facilitating its departure as acetic acid. rsc.org

This research demonstrates that the interplay between redox chemistry and ligand exchange is critical. rsc.orgnih.gov The activation barriers and reaction thermodynamics for these pathways can be precisely calculated, providing a quantitative picture of the reaction kinetics. rsc.org Applying this approach to this compound would allow for the investigation of its reactivity in processes like hydrolysis, substitution reactions, and its potential role in catalysis, by identifying the most plausible reaction mechanisms and the associated energy profiles.

Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to predict and interpret the spectroscopic properties of molecules. By calculating parameters that correspond directly to experimental spectra, computational chemistry serves as a powerful tool for structure verification and the analysis of electronic environments. For this compound, these methods can predict vibrational (Infrared), electron paramagnetic resonance (EPR), and X-ray absorption spectra.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. For vanadyl complexes, the V=O stretching frequency is a particularly sensitive probe of the ligand environment. Theoretical models can calculate this frequency and analyze how it shifts with changes in the coordination sphere, such as the binding of different ligands or interactions with solvent molecules. udel.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy: Vanadyl (VO²⁺) is a d¹ system and is therefore EPR active. Theoretical methods can predict the g-tensor and the hyperfine coupling constant (A-tensor), which are the key parameters measured in an EPR experiment. udel.edu Simulations of EPR spectra for vanadyl complexes in different motional regimes (from fast-tumbling in solution to the rigid limit in frozen solution) can be performed, providing a detailed link between the calculated magnetic parameters and the experimentally observed spectral lineshapes. rsc.org These predictions help in understanding the geometry and electronic structure of the paramagnetic center.

X-ray Absorption Spectroscopy (XAS): Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of electronic transitions, which are observed in XAS. nih.gov For vanadium compounds, the pre-edge features in the V K-edge XAS spectrum are particularly informative about the oxidation state and coordination geometry of the vanadium center. Theoretical calculations can reproduce these features and correlate them with specific electronic transitions, providing a robust interpretation of the experimental data. nih.gov

The following table summarizes key spectroscopic parameters that can be predicted for vanadyl complexes using computational methods.

| Spectroscopic Technique | Predicted Parameters | Structural/Electronic Information Gained |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies (e.g., V=O stretch) | Bond strengths, ligand coordination environment |

| Electron Paramagnetic Resonance (EPR) | g-tensor, Hyperfine coupling constant (A-tensor) | Oxidation state, geometry of the metal center, nature of metal-ligand bonds |

| UV-Visible (UV-vis) | Absorption Wavelengths (λmax), Molar Absorptivity (ε) | d-d transitions, charge-transfer bands |

| X-ray Absorption (XAS) | Pre-edge features, Edge energy | Oxidation state, coordination number, site symmetry |

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical model that analyzes the topology of the electron density (ρ(r)) to define chemical bonds and atomic properties within a molecule. This approach provides a rigorous, physically grounded method for classifying chemical interactions.

In the study of this compound systems, QTAIM has been applied to the electron densities calculated by DFT to characterize the nature of the vanadium-acetate bond. acs.org The analysis focuses on identifying bond critical points (BCPs) between atoms. A BCP is a point along the line of maximum electron density (the bond path) between two nuclei where the gradient of the electron density is zero. The properties of the electron density at these points reveal the nature of the interaction.

QTAIM analysis has been used to systematically classify the linkage isomerism in vanadium-acetate complexes into three distinct categories based on the number and nature of the V-O bond paths. acs.org

Monodentate (M): Characterized by a single bond path connecting the vanadium atom to one of the acetate oxygen atoms. acs.org This type of linkage is found in about 40% of the studied theoretical cases, often in the less stable isomers. acs.org

Bidentate Symmetrical (BS): Two V-O bond paths are present, and the bond lengths are nearly identical (difference < 0.1 Å). The properties of the electron density at both BCPs are very similar. acs.org

Bidentate Asymmetrical (BA): Two V-O bond paths exist, but the bond lengths differ significantly (difference > 0.1 Å). This asymmetry is reflected in the differing electron density values at the two V-O BCPs. acs.org

The table below summarizes the key distinguishing features of the vanadium-acetate bonding modes as characterized by QTAIM analysis of DFT results.

| Bonding Mode | Description | Key QTAIM Finding | Prevalence in Studied Models |

|---|---|---|---|

| Monodentate (M) | Acetate binds through one oxygen atom. | A single V-O bond path exists between the ligand and the metal. acs.org | ~40% |

| Bidentate Symmetrical (BS) | Acetate binds through both oxygen atoms with similar V-O distances. | Two V-O bond paths with similar electron density properties. acs.org | ~31% |